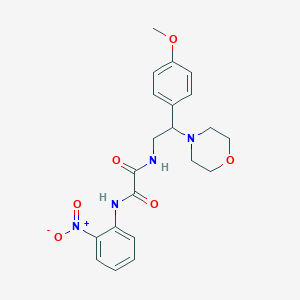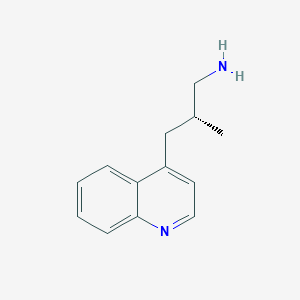
(2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine is a chiral amine compound with a quinoline ring structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline ring imparts unique chemical properties, making it a valuable target for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and an appropriate chiral amine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and efficiency.
Automated Processes: Employing automated systems for chiral resolution and purification to ensure consistency and scalability.
Quality Control: Implementing stringent quality control measures to maintain the desired enantiomeric purity and chemical integrity.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amine group, leading to a variety of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, introducing new substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
(2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the G-protein coupled receptor pathway or the enzyme inhibition pathway, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(2S)-2-Methyl-3-quinolin-4-ylpropan-1-amine: The enantiomer of the compound, with different biological activity.
Quinoline Derivatives: Compounds such as quinine and chloroquine, which share the quinoline ring structure but differ in their substituents and biological effects.
Uniqueness: (2R)-2-Methyl-3-quinolin-4-ylpropan-1-amine is unique due to its specific chiral configuration and the presence of the quinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
(2R)-2-methyl-3-quinolin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(9-14)8-11-6-7-15-13-5-3-2-4-12(11)13/h2-7,10H,8-9,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIZRWWQFWMPHH-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC2=CC=CC=C12)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=NC2=CC=CC=C12)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
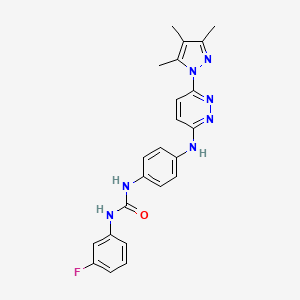
![4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2747269.png)
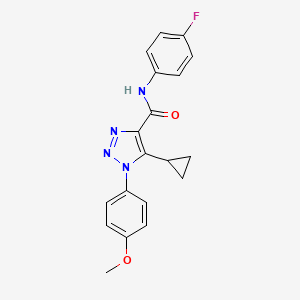
![2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2747271.png)
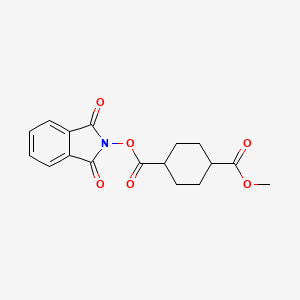
![(2E)-3-(furan-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2747276.png)
![2-{1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2747277.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2747280.png)
![3-(1',5'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B2747281.png)
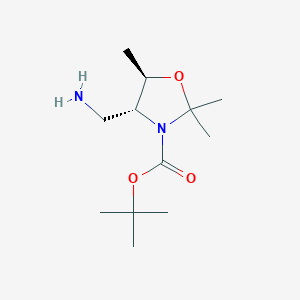
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2747283.png)
![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2747284.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrimidine-2-carboxamide](/img/structure/B2747287.png)
